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Compound of Interest

Compound Name: cis-ACCP

Cat. No.: B15576514

A Note on "cis-ACCP": Initial searches for a therapeutic agent specifically named "cis-ACCP"
did not yield any relevant scientific literature. It is possible that this is an internal compound
name, an abbreviation not yet in the public domain, or a typographical error. This guide will
therefore focus on a well-documented and highly researched area of cancer immunotherapy
that involves a "cis" interaction relevant to therapeutic development: the SIRPa-CD47 signaling
axis. We will provide a comparative guide to key therapeutic agents targeting this pathway,
structuring it as a template for how such a guide for a novel agent like "cis-ACCP" could be
presented once data becomes available.

Introduction to the SIRPa-CD47 "Don't Eat Me"
Pathway

The cluster of differentiation 47 (CD47) protein is a widely expressed transmembrane protein
that acts as a crucial "don't eat me" signal to the immune system.[1][2][3][4] By binding to the
signal regulatory protein alpha (SIRPa) on the surface of macrophages and other myeloid cells,
CD47 initiates an inhibitory signaling cascade that prevents phagocytosis, the process by
which these immune cells engulf and destroy other cells.[1][2][3][4] Many cancer cells exploit
this mechanism by overexpressing CD47, effectively cloaking themselves from the innate
immune system and evading destruction.[1][3][4]

Therapeutic intervention aimed at disrupting the CD47-SIRPa interaction has emerged as a
promising strategy in oncology. By blocking this "don't eat me" signal, these novel agents can
unleash the phagocytic potential of macrophages against cancer cells. This guide will compare
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three leading investigational drugs that target the CD47-SIRPa axis: Magrolimab, ALX148
(Evorpacept), and TTI-621.

Comparative Analysis of Therapeutic Agents

Here, we compare the key features, mechanisms of action, and available performance data for
Magrolimab, ALX148, and TTI-621.

Mechanism of Action

All three agents aim to disrupt the CD47-SIRPa interaction, but they do so through different
molecular designs.

e Magrolimab (Hu5F9-G4) is a humanized monoclonal antibody that specifically targets and
binds to CD47 on cancer cells.[1][2][3][5] This binding physically blocks the interaction
between CD47 and SIRPa, thereby removing the inhibitory signal and enabling macrophage-
mediated phagocytosis.[1][2][3][5]

o ALX148 (Evorpacept) is a high-affinity SIRPa-Fc fusion protein. It consists of an engineered,
high-affinity CD47-binding domain of SIRPa linked to an inactive human immunoglobulin
(IgG) Fc region.[6][7] ALX148 acts as a decoy receptor, binding to CD47 on tumor cells and
preventing engagement with SIRPa on macrophages.[6][7] The inactive Fc domain is
designed to minimize off-target effects.[6][7]

e TTI-621 is also a SIRPa-Fc fusion protein, but it incorporates an active IgG1 Fc region.[8][9]
[10][11] This design provides a dual mechanism of action: it blocks the CD47-SIRPa
interaction and the active Fc region can engage activating Fcy receptors on macrophages,
providing a pro-phagocytic signal.[8][9][10][11]

Preclinical Efficacy Data

The following table summarizes key findings from preclinical studies in various cancer models.
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Therapeutic Agent Cancer Model(s)

Key Findings Reference(s)

Acute Myeloid
Leukemia (AML),
Pediatric AML (pAML)

Magrolimab

Enhanced
phagocytosis of AML
cells; synergistic with
azacitidine; slowed
disease progression [B1[12][13]
and improved survival

in pAML patient-

derived xenograft

(PDX) models.

Solid tumors,
ALX148
Lymphoma

Enhanced antibody-
dependent
phagocytosis;
improved efficacy of
targeted anti-tumor
antibodies in
xenograft models; S
enhanced antitumor
activity of
immunotherapeutic
agents in syngeneic

models.

AML, B-cell

Lymphoma,
TTI-621 ymp

Cutaneous T-cell

Lymphoma (CTCL)

Enhanced
macrophage-mediated
phagocytosis of
hematologic and solid
tumor cells; controlled
growth of aggressive
AML and B-cell

[BI[9][15]

lymphoma xenografts;
increased phagocytic

activity against CTCL

cells.

Clinical Performance Data
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This table presents a summary of available clinical trial data for each agent.
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i . Disease Key
Therapeutic Clinical L. - Key Safety Reference(s
] Indication(s Efficacy T
Agent Trial Phase Findings )
Results
In
combination
with
azacitidine,
Acute showed a
) Generally
Myeloid complete
) o well-
Leukemia remission
tolerated.
] (AML), (CR) rate of
Magrolimab Phase |b ) Expected [31[4]
Myelodysplas  32.6% in )
) ] ] early anemia
tic higher-risk )
_ that improved
Syndromes MDS. Median )
over time.
(MDS) overall
survival of 9.8
months in
TP53-mutant
AML.
Favorable
safety profile
in
o Generally
combination
well-
with
) tolerated.
pembrolizum
Most
Advanced ab and
common
Solid Tumors,  trastuzumab.
ALX148 Phase 1 ) o treatment- [16][17][18]
Non-Hodgkin Preliminary
) related
Lymphoma anti-cancer
o adverse
activity
events were
observed. _
fatigue and
Full CD47 _
ALT increase.
target
occupancy
achieved.
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TTI-621 Phase |

Relapsed/Ref
ractory (R/R)
Hematologic
Malignancies,
Leiomyosarc

oma

Monotherapy
ORR of 29%
in DLBCL and
25% in T-cell
NHL. In
combination
with
doxorubicin
for
leiomyosarco
ma, ORR of
25% and
disease
control rate of
80%.

Well-
tolerated.
Reversible
thrombocytop
enia was
observed.
[10][19][20]
Minimal
binding to red
blood cells,
resulting in a
low incidence

of anemia.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the validation of these

therapeutic agents.

In Vitro Phagocytosis Assay

Cell Culture: Culture human or murine macrophage cell lines (e.g., THP-1 derived

macrophages) and cancer cell lines of interest.

Cell Labeling: Label the cancer cells with a fluorescent dye (e.g., Calcein AM) for

visualization.

Co-culture: Co-culture the labeled cancer cells with the macrophages in the presence of the

therapeutic agent (Magrolimab, ALX148, or TTI-621) or a control (isotype control antibody or

vehicle).

Incubation: Incubate the co-culture for a specified period (e.g., 2-4 hours) to allow for

phagocytosis.
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e Imaging and Analysis: Visualize the cells using fluorescence microscopy or flow cytometry to
quantify the percentage of macrophages that have engulfed the fluorescently labeled cancer
cells.

In Vivo Tumor Xenograft Model

o Cell Implantation: Subcutaneously or intravenously inject a human cancer cell line into
immunodeficient mice (e.g., NOD/SCID).

o Tumor Growth: Allow the tumors to establish and reach a predetermined size.

o Treatment: Administer the therapeutic agent (Magrolimab, ALX148, or TTI-621) or a control
to the mice via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a
specified dosing schedule.

e Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular
intervals. Monitor the overall health and survival of the mice.

o Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for
further analysis (e.qg., histology, immunohistochemistry).

Visualizations
CD47-SIRPa Signhaling Pathway and Therapeutic
Intervention
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Caption: The CD47-SIRPa signaling pathway and points of therapeutic intervention.

General Experimental Workflow for Preclinical Validation
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Caption: A generalized workflow for the preclinical validation of a therapeutic agent.
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cis-accp-in-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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